molecular formula C15H16N2O2S B267423 N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Numéro de catalogue B267423
Poids moléculaire: 288.4 g/mol
Clé InChI: UFCJGEMBECGPRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as MLN8054, is a selective inhibitor of the Aurora A kinase enzyme. Aurora A kinase plays a crucial role in cell division and is often overexpressed in cancer cells. Therefore, MLN8054 has been extensively studied for its potential use in cancer therapy.

Mécanisme D'action

MLN8054 selectively inhibits the activity of Aurora A kinase, which is essential for proper cell division. By inhibiting Aurora A kinase, MLN8054 disrupts the spindle assembly and prevents the proper segregation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have potent antitumor activity in preclinical models of cancer. The compound induces cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death. Additionally, MLN8054 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of MLN8054 is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. Additionally, MLN8054 has shown promising results in preclinical models of cancer, making it a potential candidate for cancer therapy. However, one of the limitations of MLN8054 is its poor solubility, which can make it challenging to work with in the lab.

Orientations Futures

There are several future directions for the study of MLN8054. One potential direction is to investigate the use of MLN8054 in combination with other chemotherapeutic agents. Additionally, the development of more soluble analogs of MLN8054 could improve its effectiveness as a cancer therapeutic agent. Finally, further studies could investigate the role of Aurora A kinase in other cellular processes, which could lead to the development of new therapeutic targets.

Méthodes De Synthèse

The synthesis of MLN8054 involves several steps, including the preparation of 3-(isopropylamino)benzoic acid, which is then coupled with 2-thiophenecarboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-isopropyl-N'-[3-(dimethylamino)propyl]carbodiimide to yield MLN8054.

Applications De Recherche Scientifique

MLN8054 has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic agent has been investigated. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, particularly in breast, colon, and lung cancer.

Propriétés

Nom du produit

N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Formule moléculaire

C15H16N2O2S

Poids moléculaire

288.4 g/mol

Nom IUPAC

N-[3-(propan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-10(2)16-14(18)11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19)

Clé InChI

UFCJGEMBECGPRB-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

SMILES canonique

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.